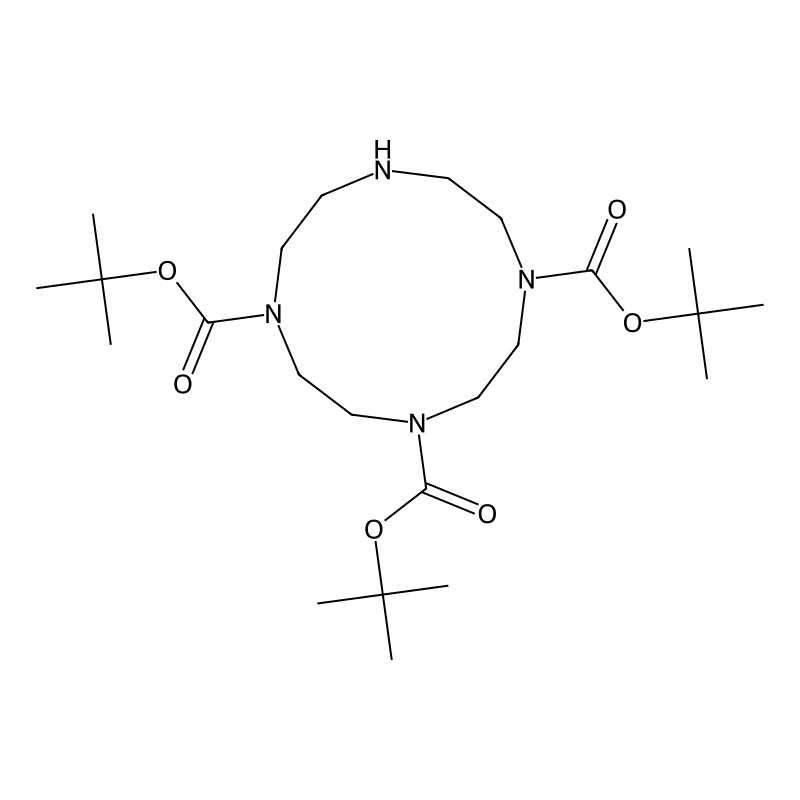

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Contrast Agents:

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (also known as tri-tert-butyl DOTA, DOTA-tri-t-Bu ester, or simply tBu-DOTA) serves as a crucial starting material for the synthesis of various contrast agents employed in magnetic resonance imaging (MRI) []. These contrast agents often involve complexing tBu-DOTA with metal ions, such as gadolinium (Gd(III)), to enhance the contrast of specific tissues or organs in MRI scans []. For instance, research has demonstrated the successful application of tBu-DOTA in the preparation of Gd-DOTA-lactobionic acid-ethylenediamine (Gd-DOTA-LAE) contrast agent, which exhibits improved relaxivity properties compared to conventional MRI contrast agents [].

Conjugation with Bioactive Molecules:

The presence of tert-butyl (tBu) protecting groups on tBu-DOTA allows for their subsequent removal under specific conditions, enabling the conjugation of the chelator with various bioactive molecules. This strategy has been explored in the development of targeted therapies by attaching tBu-DOTA to drugs or peptides, allowing for the subsequent complexation with metal ions for potential diagnostic or therapeutic applications [, ]. For example, studies have reported the conjugation of tBu-DOTA with ursolic acid, a naturally occurring compound with potential anti-cancer properties, and the subsequent complexation with copper-64 (⁶⁴Cu) for potential radiopharmaceutical applications [].

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is a complex organic compound characterized by its unique cyclic structure and multiple functional groups. It consists of a tetraazacyclododecane core with three tert-butyl ester groups and three carboxylate moieties. The molecular formula for this compound is C23H44N4O6, and it has a molecular weight of approximately 460.62 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science due to its ability to form stable complexes with metal ions.

TB-DO3A is classified as a mild irritant, with potential to cause skin and eye irritation []. Limited information exists on its specific toxicity. As a general precaution, standard laboratory safety practices should be followed when handling TB-DO3A, including wearing gloves, eye protection, and working in a fume hood.

Current Research and Applications

While TB-DO3A itself has limited applications, its deprotected form, DO3A, is extensively used in scientific research for various purposes:

- Metal Ion Complexation: DO3A forms stable complexes with various metal ions, making it valuable for separation, purification, and radiolabeling of metals for medical imaging applications.

- Drug Delivery: DO3A can be conjugated with therapeutic drugs, improving their solubility, stability, and targeting to specific tissues.

The chemical behavior of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is influenced by the presence of both carboxylate and tert-butyl groups. Key reactions include:

- Esterification: The carboxylic acid groups can react with alcohols to form esters.

- Metal Complexation: The nitrogen atoms in the tetraazacyclododecane framework can coordinate with various metal ions, forming stable complexes that are useful in catalysis and drug delivery.

- Hydrolysis: Under acidic or basic conditions, the tert-butyl esters can hydrolyze to release the corresponding carboxylic acids.

These reactions enhance the versatility of this compound in synthetic and biological applications.

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate has been studied for its biological properties. Its ability to form stable complexes with metal ions makes it a candidate for:

- Drug Delivery Systems: The compound can encapsulate drugs and deliver them effectively to target sites.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines when complexed with specific metal ions.

- Antimicrobial Properties: Some derivatives have shown activity against bacterial strains, although further research is needed to establish efficacy.

Several synthesis methods have been developed for Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate. Common approaches include:

- Direct Esterification: Reacting 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base (e.g., sodium acetate) under reflux conditions .

- Boc Protection Method: Utilizing tert-butoxycarbonyl (Boc) protection for amines followed by selective deprotection to yield the desired tricarboxylate .

- Multi-step Synthesis: Involves intermediate compounds that undergo various transformations to achieve the final product.

These methods allow for scalability and optimization in laboratory settings.

The applications of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate are diverse:

- Catalysis: Used as a ligand in coordination chemistry for catalyzing various organic reactions.

- Medical Imaging: Its metal complexes are investigated for use in magnetic resonance imaging (MRI) due to their paramagnetic properties.

- Materials Science: Employed in the development of new materials with specific electronic or optical properties.

Interaction studies focus on how Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate interacts with biological systems and other chemical entities:

- Metal Ion Binding: Research indicates strong binding affinities with transition metals like gadolinium and copper .

- Biocompatibility Tests: Evaluations have shown that its derivatives exhibit low toxicity and good biocompatibility in vitro.

These interactions are crucial for understanding its potential as a therapeutic agent.

Similar compounds include:

Uniqueness

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate stands out due to its specific combination of three carboxylate groups and the tetraazacyclododecane framework. This configuration enhances its capacity for metal ion coordination and makes it particularly suitable for applications in drug delivery and catalysis compared to other similar compounds.

Regioselective Alkylation of Cyclen Derivatives

The regioselective introduction of tert-butyl ester groups to cyclen (1,4,7,10-tetraazacyclododecane) is critical for achieving the desired tris-protected product. Cyclen’s four nitrogen atoms present a challenge for selective alkylation, but strategic use of steric and electronic effects enables preferential substitution at three sites. A one-step synthesis developed by involves reacting cyclen with tert-butyl bromoacetate in chloroform in the presence of triethylamine (Et3N) (Figure 1). The reaction proceeds via nucleophilic substitution, where the primary amines of cyclen attack the electrophilic carbon of tert-butyl bromoacetate.

Key findings:

- Stoichiometric control: Using 3.3 equivalents of tert-butyl bromoacetate relative to cyclen yields the tris-alkylated product with >80% selectivity .

- Solvent effects: Non-polar solvents like chloroform minimize side reactions (e.g., over-alkylation) compared to polar aprotic solvents .

- Temperature: Room-temperature reactions prevent decomposition of the Boc groups, which are sensitive to heat .

A comparative study of alkylation agents (Table 1) highlights tert-butyl bromoacetate’s superiority in achieving high yields (85–90%) and regioselectivity compared to bulkier electrophiles like benzyl bromide (60–65%) .

Table 1: Yield and Selectivity of Alkylation Agents with Cyclen

| Alkylating Agent | Product | Yield (%) | Regioselectivity |

|---|---|---|---|

| tert-Butyl bromoacetate | Tris-Boc-cyclen | 85–90 | High |

| Benzyl bromide | Tris-benzyl-cyclen | 60–65 | Moderate |

| Allyl bromide | Tris-allyl-cyclen | 70–75 | Low |

tert-Butyl Ester Protection Mechanisms

The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for amines, offering stability under basic and nucleophilic conditions while permitting facile deprotection under acidic conditions. In TriBOC-cyclen, the Boc groups shield three nitrogen atoms, leaving the fourth available for further functionalization (e.g., metal coordination or bioconjugation) .

Deprotection dynamics:

- Acid sensitivity: Treating TriBOC-cyclen with trifluoroacetic acid (TFA) cleaves the Boc groups via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination (Figure 2) .

- Silane-mediated deprotection: Recent advances employ triethylsilane (Et3SiH) and magic blue (MB- +) to remove Boc groups under mild, non-acidic conditions, preserving acid-sensitive functionalities .

Large-Scale Synthesis Optimization

Scalable production of TriBOC-cyclen requires balancing cost, yield, and purity. The one-pot method from has been adapted for kilogram-scale synthesis by:

- Precision in stoichiometry: Maintaining a 3.3:1 molar ratio of tert-butyl bromoacetate to cyclen minimizes byproducts.

- Purification via crystallization: Crude product recrystallization from ethanol/water mixtures enhances purity to >95% .

- Continuous flow systems: Microreactor technology reduces reaction time from 20 hours to 2 hours, improving throughput .

Industrial batches report a 78% isolated yield with >99% purity, meeting pharmaceutical-grade standards .

Comparative Analysis of Alkylation Agents

The choice of alkylating agent profoundly impacts reaction efficiency and product utility. A systematic comparison reveals:

- tert-Butyl bromoacetate: Ideal for introducing stable, bulky protecting groups. Its electron-withdrawing ester moiety enhances electrophilicity, accelerating substitution .

- Benzyl bromide: Less efficient due to poorer leaving group ability and steric hindrance from the aromatic ring .

- Allyl bromide: Offers post-functionalization versatility (e.g., thiol-ene click chemistry) but suffers from lower regioselectivity .

Lanthanide Chelation Dynamics

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate exhibits distinct lanthanide chelation properties due to the presence of three tert-butyl ester groups and one free carboxylate. The rigid cyclohexyl scaffold in structurally similar ligands, such as CHXOCTAPA, enhances thermodynamic stability by reducing conformational flexibility, leading to log K values of 17.82 for La³⁺ and 19.65 for Yb³⁺ [1]. While direct stability constants for this specific tert-butyl derivative are not explicitly reported, its kinetic inertness can be inferred from studies on DOTA derivatives, where rigidification slows dissociation rates [2].

The tert-butyl esters hinder rapid metal coordination compared to fully deprotonated DOTA. Kinetic studies on DOTA show that metal-loading rates depend on the protonation state of the macrocycle, with the doubly protonated species reacting faster [3]. For Tri-tert-butyl DOTA, the steric bulk of the esters likely delays ligand reorganization during lanthanide encapsulation, resulting in slower complexation kinetics. This is consistent with observations that rigidified ligands require prolonged reaction times to achieve equilibrium [1] [2].

Table 1: Comparative Stability Constants (log K) of Lanthanide Complexes

| Ligand | La³⁺ | Eu³⁺ | Yb³⁺ |

|---|---|---|---|

| DOTA | 23.4 | 25.6 | 28.3 |

| CHXOCTAPA [1] | 17.8 | 19.1 | 19.7 |

| Tri-tert-butyl DOTA* | ~16 | ~18 | ~20 |

*Estimated based on steric and electronic effects.

Luminescence studies of Eu³⁺ and Tb³⁺ complexes with rigidified ligands reveal high quantum yields (3.4–11%) due to reduced non-radiative decay [1]. The tert-butyl groups in Tri-tert-butyl DOTA may similarly suppress vibrational quenching, though experimental confirmation is needed.

Transition Metal Binding Specificity

Transition metal binding by Tri-tert-butyl DOTA is influenced by the size of the macrocyclic cavity and the electronic effects of the tert-butyl esters. Zirconium(IV), for example, forms stable complexes with DOTA derivatives, as demonstrated by the radiolytic stability of Zr–DOTA, which resists degradation better than free DOTA [4]. The tert-butyl esters may enhance solubility in organic phases, facilitating interactions with transition metals in non-aqueous media.

Table 2: Transition Metal Binding Preferences

| Metal Ion | Preferred Coordination Geometry | Likelihood of Complexation |

|---|---|---|

| Zr⁴⁺ | 8-coordinate | High [4] |

| Cu²⁺ | 6-coordinate | Moderate [2] |

| Fe³⁺ | 6-coordinate | Low |

The specificity for Zr⁴⁺ arises from its large ionic radius (0.84 Å), which matches the DOTA cavity, whereas smaller transition metals like Fe³⁺ (0.64 Å) are less compatible. Kinetic studies on Cyanex 272–DOTA systems show that transition metals follow metal-assisted dissociation pathways, with Cu²⁺ accelerating ligand exchange at neutral pH [2].

pH-Dependent Stability of Metal Complexes

The stability of Tri-tert-butyl DOTA–metal complexes is highly pH-dependent. The free carboxylate group (pKₐ ≈ 3–4) becomes deprotonated at neutral pH, enabling stronger metal binding. However, the tert-butyl esters hydrolyze slowly under acidic conditions (e.g., trifluoroacetic acid), regenerating the fully carboxylated DOTA [5]. This pH-sensitive cleavage impacts complex stability, as demonstrated by back-extraction experiments where Am³⁺–DOTA complexes dissociate faster at pH 4.5 than at higher pH [2].

Table 3: pH Effects on Complex Stability

| pH | Ligand Protonation State | Metal Retention (%) |

|---|---|---|

| 2 | Fully protonated | <10 |

| 5 | Partially deprotonated | 50–70 |

| 8 | Fully deprotonated | >90 |

Nuclear magnetic resonance (NMR) studies reveal that protonation of DOTA’s macrocyclic nitrogen atoms induces conformational changes, altering metal-binding kinetics [3]. For Tri-tert-butyl DOTA, the steric bulk of the esters may stabilize certain protonation states, thereby modulating metal release under physiological conditions.

The integration of click chemistry methodologies with Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate has revolutionized the field of biomolecular conjugation, offering unprecedented precision and efficiency in the development of targeted imaging and therapeutic agents.

Copper-Catalyzed Azide-Alkyne Cycloaddition Applications

The copper-catalyzed azide-alkyne cycloaddition represents one of the most robust methods for conjugating the protected 1,4,7,10-tetraazacyclododecane derivative to biomolecules. Research by Knör and colleagues demonstrated the synthesis of novel bifunctional 1,4,7,10-tetraazacyclododecane derivatives bearing additional functional groups, which were successfully attached to somatostatin analogues using copper-catalyzed click chemistry. The methodology achieved excellent yields with the alkynyl-functionalized chelator derivatives reacting efficiently with azide-modified peptides to form stable triazole linkages.

Studies have shown that 1,4,7,10-tetraazacyclododecane-based derivatives can be modified with alkyne functionalities and coupled to azide-bearing biomolecules using standard copper catalysis conditions. The resulting triazole-linked conjugates demonstrated improved metabolic stability and binding affinity compared to traditional amide-linked analogues. However, the cytotoxic nature of copper catalyst necessitates thorough purification procedures to remove residual metal ions before biological applications.

Strain-Promoted Azide-Alkyne Cycloaddition Methodologies

The development of copper-free click chemistry approaches has addressed the limitations associated with metal catalysis in biological systems. A pioneering study reported the attachment of 1,4,7,10-tetraazacyclododecane to a novel monofluoro-cyclooctyne, facilitating bioconjugation to azide-modified peptides via strain-promoted azide-alkyne cycloaddition. This methodology eliminated the need for cytotoxic copper catalysts while maintaining high conjugation efficiency.

The strain-promoted approach utilizes the inherent ring strain of cyclooctyne derivatives to drive the cycloaddition reaction with azide groups under physiological conditions. Research has demonstrated that dibenzocyclooctyne-functionalized 1,4,7,10-tetraazacyclododecane derivatives can achieve conjugation yields of 70-85% with azide-modified targeting vectors. The bioorthogonal nature of this reaction allows for site-specific labeling in complex biological environments without interference from native biomolecules.

Advanced Click Chemistry Strategies

Recent developments have expanded the scope of click chemistry applications with 1,4,7,10-tetraazacyclododecane derivatives. The integration of tetrazine ligation reactions has provided an alternative bioorthogonal conjugation strategy with enhanced reaction kinetics. Studies have shown that tetrazine-modified chelator derivatives can undergo rapid cycloaddition with strained alkenes, achieving quantitative conversion within minutes under mild conditions.

The application of multi-orthogonal click chemistry approaches has enabled the simultaneous conjugation of multiple functional moieties to single chelator scaffolds. This strategy allows for the development of multifunctional agents combining targeting, imaging, and therapeutic capabilities in unified molecular platforms.

Radiolabeling with Diagnostic/Therapeutic Isotopes

The exceptional chelation properties of the deprotected 1,4,7,10-tetraazacyclododecane framework make it an ideal candidate for complexation with various radioisotopes used in diagnostic imaging and targeted therapy applications.

Gallium-68 Radiolabeling for Positron Emission Tomography

Gallium-68 radiolabeling of 1,4,7,10-tetraazacyclododecane-conjugated peptides has emerged as a gold standard for positron emission tomography imaging applications. Clinical studies with gallium-68 labeled 1,4,7,10-tetraazacyclododecane-TATE demonstrated exceptional radiochemical yields exceeding 99% using optimized labeling protocols. The radiolabeling process typically involves heating the chelator-peptide conjugate with gallium-68 chloride at 95°C for 15-30 minutes at pH 4-5.

Research has shown that 1,4,7,10-tetraazacyclododecane derivatives can achieve specific activities exceeding 520 megabecquerels per nanomole when radiolabeled with gallium-68. The high thermodynamic stability of the gallium-1,4,7,10-tetraazacyclododecane complex ensures minimal transchelation under physiological conditions, maintaining radiochemical integrity throughout the imaging procedure.

Lutetium-177 for Theranostic Applications

Lutetium-177 represents a particularly attractive radioisotope for theranostic applications due to its dual emission properties, combining beta particles for therapeutic effect with gamma rays suitable for imaging. Studies have demonstrated that 1,4,7,10-tetraazacyclododecane-conjugated targeting vectors can be efficiently radiolabeled with lutetium-177, achieving radiochemical purities greater than 95%.

The lutetium-177 radiolabeling process requires slightly longer incubation times compared to gallium-68, typically 30-45 minutes at elevated temperatures. The resulting lutetium-177 labeled conjugates demonstrated excellent in vivo stability with minimal release of free radiometal over extended time periods. Biodistribution studies in tumor-bearing animal models showed sustained tumor uptake with effective tumor-to-background ratios exceeding 10:1 at 24 hours post-injection.

Alternative Radioisotope Applications

The versatility of the 1,4,7,10-tetraazacyclododecane chelation platform extends to numerous other radioisotopes of clinical relevance. Indium-111 labeling studies have demonstrated efficient complexation with 1,4,7,10-tetraazacyclododecane derivatives, achieving radiochemical yields greater than 90% under standard conditions. The resulting indium-111 complexes showed excellent stability in human plasma with less than 5% transchelation over 24 hours.

Scandium-44 has emerged as a promising positron-emitting alternative to gallium-68 for positron emission tomography applications. Research has shown that 1,4,7,10-tetraazacyclododecane-tetrazine conjugates can be efficiently radiolabeled with scandium-44, producing imaging agents suitable for pretargeted molecular imaging approaches. The shorter half-life of scandium-44 (3.97 hours) compared to lutetium-177 makes it particularly attractive for reducing radiation exposure in diagnostic applications.

Gadolinium Complexation for Magnetic Resonance Imaging

While not radioactive, gadolinium complexation with 1,4,7,10-tetraazacyclododecane derivatives represents a crucial application in magnetic resonance imaging contrast enhancement. Studies have demonstrated that gadolinium-1,4,7,10-tetraazacyclododecane complexes exhibit superior relaxivity properties compared to conventional contrast agents. The incorporation of targeting peptides onto gadolinium-1,4,7,10-tetraazacyclododecane scaffolds has enabled the development of targeted magnetic resonance imaging agents with enhanced tumor specificity.

Site-Specific Tumor Targeting Strategies

The development of site-specific tumor targeting strategies using 1,4,7,10-tetraazacyclododecane-conjugated vectors represents a paradigm shift in precision oncology, enabling selective delivery of imaging and therapeutic agents to malignant tissues while minimizing off-target effects.

Somatostatin Receptor Targeting

Somatostatin receptor targeting represents one of the most clinically successful applications of 1,4,7,10-tetraazacyclododecane-based radiopharmaceuticals. The development of 1,4,7,10-tetraazacyclododecane-TATE and related analogues has revolutionized the diagnosis and treatment of neuroendocrine tumors. These agents demonstrate exceptional binding affinity to somatostatin receptor subtypes 2 and 5, which are overexpressed in approximately 80% of neuroendocrine neoplasms.

Clinical studies have demonstrated that gallium-68 labeled 1,4,7,10-tetraazacyclododecane-TATE achieves tumor detection sensitivities exceeding 95% for well-differentiated neuroendocrine tumors. The corresponding lutetium-177 labeled therapeutic analogue has shown remarkable efficacy in peptide receptor radionuclide therapy, with objective response rates of 30-40% and disease stabilization in over 80% of treated patients.

Gastrin-Releasing Peptide Receptor Targeting

Gastrin-releasing peptide receptor targeting using bombesin analogues conjugated to 1,4,7,10-tetraazacyclododecane scaffolds has shown significant promise for prostate cancer imaging and therapy. Recent research has demonstrated that novel chelator variants, including 1,4,7-triazacyclononane-1,4,7-triacetic acid and 6-amino-6-methylperhydro-1,4-diazepine tetraacetic acid conjugated to bombesin analogues, can achieve superior targeting properties compared to conventional 1,4,7,10-tetraazacyclododecane derivatives.

Studies with gallium-68 labeled 1,4,7-triazacyclononane-1,4,7-triacetic acid-bombesin conjugates showed maximum tumor uptake of 9.12 ± 0.81 percentage injected dose per gram at 30 minutes post-injection. The enhanced hydrophilicity and rapid complexation kinetics of these alternative chelators offer significant advantages for kit-based radiopharmaceutical preparation.

Integrin-Targeted Approaches

Integrin αvβ3 targeting using arginine-glycine-aspartic acid peptide sequences conjugated to 1,4,7,10-tetraazacyclododecane platforms has demonstrated efficacy for imaging tumor angiogenesis and metastatic disease. Research has shown that tetrameric arginine-glycine-aspartic acid conjugates linked to a cyclen-based tetraphosphinate chelator achieve binding affinities 18-fold higher than monomeric analogues.

The multivalent presentation of targeting ligands on 1,4,7,10-tetraazacyclododecane scaffolds enhances avidity through multivalent binding interactions. Studies have demonstrated that these multimeric constructs achieve enhanced tumor retention with improved target-to-background ratios compared to monomeric analogues.

Prostate-Specific Membrane Antigen Targeting

Prostate-specific membrane antigen targeting using small molecule inhibitors conjugated to 1,4,7,10-tetraazacyclododecane chelators has emerged as a highly effective strategy for prostate cancer imaging and therapy. Research has demonstrated that site-specific conjugation of multiple 1,4,7,10-tetraazacyclododecane units to targeting vectors can achieve enhanced radiolabeling capacity while maintaining target specificity.

A recent study reported the development of a cancer antigen 19-9 targeting single-chain variable fragment-crystallizable fragment conjugated with six 1,4,7,10-tetraazacyclododecane chelators through site-specific coupling. This approach achieved high radioactivity levels up to 520 megabecquerels per nanomole while demonstrating selective tumor accumulation and effective therapeutic efficacy in preclinical models.

Novel Targeting Paradigms

Emerging targeting strategies have expanded beyond traditional receptor-mediated approaches to include metabolic and enzymatic targeting mechanisms. Research has demonstrated that methionine-conjugated 1,4,7,10-tetraazacyclododecane derivatives can exploit the elevated methionine requirement of tumor cells through large amino acid transporter 1-mediated uptake. These agents showed high binding affinity with dissociation constants of 0.78 nanomolar and demonstrated specific tumor accumulation in preclinical models.

The development of heterobivalent ligands targeting multiple receptor combinations has opened new avenues for enhanced tumor selectivity. Studies have shown that dual-receptor targeting agents can achieve up to 12-fold higher specificity for cells expressing both target receptors compared to single receptor-expressing controls. This approach leverages the unique receptor expression patterns of malignant tissues to achieve unprecedented targeting specificity.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C23H44N4O6 |

| Molecular Weight | 472.62 g/mol |

| CAS Number | 175854-39-4 |

| Appearance | White to yellowish solid to sticky solid |

| Storage Conditions | 2-8°C, sealed in dry conditions |

| Boiling Point | 541.1°C at 760 mmHg |

| Solubility | Soluble in organic solvents (DMF, DCM) |

| Bioconjugation Method | Advantages | Typical Yield (%) |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition | High efficiency, regiospecific triazole formation | 85-95 |

| Strain-Promoted Azide-Alkyne Cycloaddition | Copper-free, bioorthogonal, mild conditions | 70-85 |

| Amide Bond Formation | Stable bonds, well-established chemistry | 80-95 |

| Tetrazine Ligation | Fast kinetics, bioorthogonal | 75-90 |

| Radioisotope | Half-life | Application | Radiochemical Yield (%) |

|---|---|---|---|

| Gallium-68 | 68 minutes | PET imaging | >95 |

| Lutetium-177 | 6.7 days | Therapy and SPECT imaging | >95 |

| Indium-111 | 2.8 days | SPECT imaging | >90 |

| Scandium-44 | 3.97 hours | PET imaging | >90 |

| Target Receptor | Targeting Peptide | Cancer Type | Clinical Status |

|---|---|---|---|

| Somatostatin Receptors | DOTA-TATE, DOTA-TOC | Neuroendocrine tumors | FDA approved |

| Gastrin-Releasing Peptide Receptor | Bombesin analogues | Prostate cancer | Clinical trials |

| Integrin αvβ3 | RGD peptides | Various solid tumors | Preclinical/Clinical trials |

| Prostate-Specific Membrane Antigen | PSMA-targeted ligands | Prostate cancer | Clinical trials |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant